

Decanoyl-CoA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Decanoyl coenzyme A monohydrate*
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Abstract

Decanoyl-coenzyme A (decanoyl-CoA) is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid synthesis and degradation. As a medium-chain fatty acyl-CoA, its chemical properties and biological functions are of significant interest to researchers in metabolism, drug discovery, and nutritional science. This technical guide provides an in-depth exploration of the structure, chemical properties, and biological significance of decanoyl-CoA. We will delve into its role in mitochondrial β -oxidation, present a detailed protocol for its quantification using state-of-the-art analytical techniques, and discuss the implications of its metabolic flux in health and disease. This document is intended to serve as a comprehensive resource for scientists and professionals seeking a deeper understanding of this crucial metabolite.

Introduction: The Central Role of Decanoyl-CoA in Lipid Metabolism

Decanoyl-CoA is the thioester derivative of decanoic acid (a ten-carbon saturated fatty acid) and coenzyme A. This activation of decanoic acid to its CoA ester is a critical step that primes it for metabolic processing.[1] The formation of the high-energy thioester bond renders the acyl group more reactive, facilitating its entry into various biochemical pathways.[2] Primarily recognized for its role as an intermediate in the β -oxidation of longer-chain fatty acids, decanoyl-CoA is also a substrate for enzymes involved in fatty acid elongation and the synthesis of complex lipids.[3] Its concentration and flux within the cell are tightly regulated and can serve as an indicator of the cellular metabolic state.[4] A thorough understanding of decanoyl-CoA's properties and metabolism is therefore essential for researchers investigating metabolic disorders, developing novel therapeutics targeting lipid metabolism, and for professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of decanoyl-CoA comprises three key components: a 10-carbon acyl chain (decanoyl group), a β -mercaptoethylamine unit, a pantothenic acid (vitamin B5) moiety, and a 3'-phospho-adenosine diphosphate (ADP) group. The decanoyl group is linked to the sulfhydryl group of coenzyme A via a high-energy thioester bond.[3]

The presence of the long hydrocarbon chain of the decanoyl group imparts a hydrophobic character to the molecule, while the coenzyme A portion is highly polar and water-soluble. This amphipathic nature influences its interaction with enzymes and its transport across cellular membranes.[3]

Data Presentation: Quantitative Properties of Decanoyl-CoA

Property	Value	Source(s)
Chemical Formula	C31H54N7O17P3S	[5]
Molecular Weight	921.78 g/mol	[5]
Appearance	White to off-white solid	
CAS Number	1264-57-9	[5]
Predicted Water Solubility	2.94 g/L	[6]
Predicted logP	0.87	[6]
Gibbs Free Energy of Hydrolysis (ΔG°)	Approx. -35 to -40 kJ/mol	[7]

Note: Predicted values are based on computational models and may vary from experimental data.

The high negative Gibbs free energy of hydrolysis of the thioester bond underscores its "high-energy" nature, which is fundamental to its role in driving metabolic reactions forward.[7]

Biological Significance: Decanoyl-CoA in Mitochondrial β -Oxidation

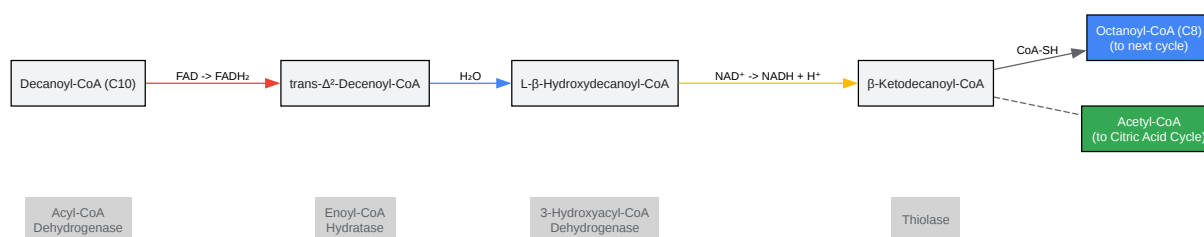
The primary catabolic fate of decanoyl-CoA in mammals is mitochondrial β -oxidation. This cyclical pathway systematically shortens the fatty acyl-CoA chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH₂. [8][9] These products subsequently enter the citric acid cycle and the electron transport chain to produce ATP, the cell's primary energy currency.[9]

The β -oxidation of decanoyl-CoA involves a sequence of four enzymatic reactions:

- Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.[8]
- Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[10]

- Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[8]
- Thiolysis: Thiolase cleaves the β -ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA (octanoyl-CoA).[8]

Mandatory Visualization: The β -Oxidation Spiral of Decanoyl-CoA



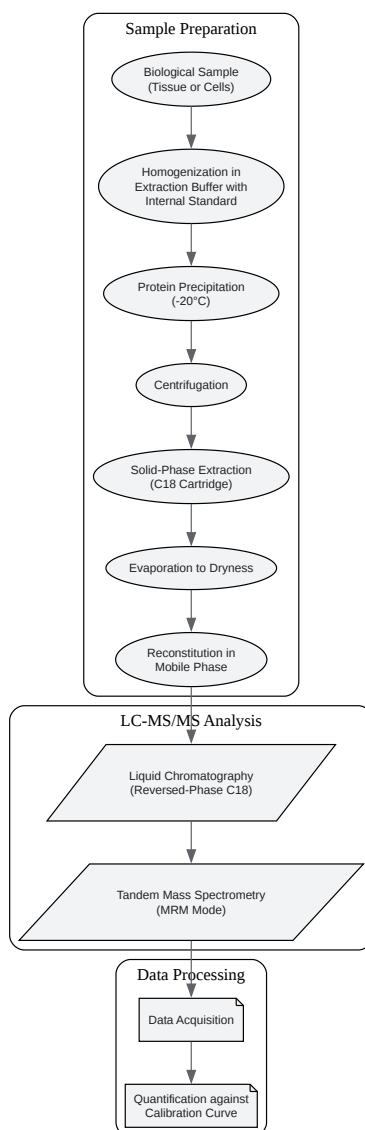
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Caption: The four sequential reactions of the β -oxidation of decanoyl-CoA.

Experimental Protocols: Quantification of Decanoyl-CoA by LC-MS/MS

The accurate quantification of decanoyl-CoA in biological matrices is crucial for metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and specificity.[11]

Experimental Workflow: From Biological Sample to Quantified Data



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Caption: A typical workflow for the quantification of decanoyl-CoA by LC-MS/MS.

Detailed Step-by-Step Methodology

This protocol is a robust starting point and should be optimized and validated for specific instrumentation and biological matrices.

1. Sample Preparation (Adapted from[12][13][14])

- Materials:

- Ice-cold phosphate-buffered saline (PBS)
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled decanoyl-CoA
- Extraction Buffer: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v)
- Solid-phase extraction (SPE) C18 cartridges
- Procedure:
 - Tissue/Cell Collection: Rapidly harvest and flash-freeze tissue samples in liquid nitrogen. For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.
 - Homogenization: Homogenize frozen tissue powder or cell pellets in the ice-cold extraction buffer containing the internal standard.
 - Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
 - Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.
 - Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 2 mL of 5% methanol in water.
 - Elute the acyl-CoAs with 1 mL of methanol.
 - Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis (Representative parameters from[\[11\]](#)[\[15\]](#)[\[16\]](#))

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 5 mM ammonium acetate in water
- Mobile Phase B: Methanol
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 μ L
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Decanoyl-CoA: Precursor ion (Q1) m/z 922.3 → Product ion (Q3) m/z 415.3[17]
 - Internal Standard (e.g., C17:0-CoA): To be determined based on the specific standard used.
 - Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximal signal intensity.

3. Data Analysis and Quantification

- Construct a calibration curve using known concentrations of a decanoyl-CoA analytical standard spiked into a matrix similar to the samples.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of decanoyl-CoA in the samples by interpolating from the calibration curve.

Conclusion and Future Perspectives

Decanoyl-CoA is a metabolite of fundamental importance, playing a central role in cellular energy homeostasis and lipid biosynthesis. Its chemical structure, particularly the high-energy thioester bond, dictates its reactivity and metabolic fate. The detailed understanding of its journey through pathways like β -oxidation provides a window into the intricate regulation of cellular metabolism.

The advancement of analytical techniques, such as LC-MS/MS, has empowered researchers to quantify decanoyl-CoA and other acyl-CoAs with high precision, enabling a deeper investigation into their roles in health and disease. Future research will likely focus on elucidating the specific roles of medium-chain acyl-CoAs in cellular signaling and gene regulation, as well as their potential as biomarkers and therapeutic targets for metabolic diseases. The methodologies and information presented in this guide provide a solid foundation for scientists and drug development professionals to further explore the multifaceted world of decanoyl-CoA.

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